Lofexidine Hydrochloride

描述

See also: Lofexidine (has active moiety).

属性

IUPAC Name |

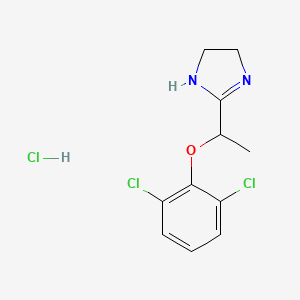

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31036-80-3 (Parent) | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020781 | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21498-08-8 | |

| Record name | Lofexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofexidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofexidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lofexidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lofexidine Hydrochloride's Mechanism of Action in Opioid Withdrawal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of lofexidine (B1675026) hydrochloride in the management of opioid withdrawal. It delves into the molecular interactions, signaling pathways, and physiological effects that underpin its therapeutic efficacy. This document is intended for an audience with a strong background in pharmacology and neuroscience.

Core Mechanism of Action: Alpha-2 Adrenergic Agonism

Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] Its primary therapeutic effect in opioid withdrawal stems from its ability to mimic the inhibitory effects of endogenous opioids on the noradrenergic system, particularly in the locus coeruleus (LC), a key brain region implicated in the physiological manifestations of withdrawal.[3][4]

Chronic opioid use leads to a compensatory upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway in LC neurons. When opioids are abruptly discontinued, the sudden removal of their inhibitory influence results in a surge of norepinephrine (B1679862) release, leading to the characteristic symptoms of withdrawal, such as tachycardia, hypertension, sweating, and anxiety.[3][5]

Lofexidine acts as a substitute for opioids at the alpha-2A adrenergic receptors on presynaptic neurons in the LC.[2][6] By activating these inhibitory autoreceptors, lofexidine suppresses the release of norepinephrine, thereby mitigating the hyperadrenergic state associated with opioid withdrawal.[3][5] This action is achieved without direct interaction with opioid receptors, making lofexidine a non-opioid treatment for withdrawal symptoms.[1][2]

Receptor Binding and Functional Activity Profile

Lofexidine exhibits a distinct receptor binding profile, with high affinity for alpha-2 adrenergic receptors and additional interactions with other receptor systems. This profile differentiates it from other alpha-2 agonists like clonidine (B47849) and may contribute to its specific clinical effects.

Receptor Binding Affinity

The binding affinity of lofexidine for various receptors has been characterized through radioligand binding assays. The dissociation constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with a lower Ki value indicating higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Adrenergic Receptors | |

| Alpha-2A | 7.42[7] |

| Alpha-2B | - |

| Alpha-2C | - |

| Alpha-1A | - |

| Serotonin Receptors | |

| 5-HT1A | - |

| 5-HT1B | - |

| 5-HT2A | >10,000[1] |

| 5-HT2C | - |

| 5-HT7 | - |

| Dopamine Receptors | |

| D2S | - |

| Opioid Receptors | |

| Mu | >10,000[1] |

| Delta | >10,000[1] |

| Kappa | >10,000[1] |

| Other | |

| Imidazoline I1 | - |

Data sourced from FDA regulatory documents and published research. A hyphen (-) indicates that specific Ki values were not available in the reviewed literature.

Functional Activity

Functional assays, such as GTPγS binding and cAMP accumulation assays, are used to determine the efficacy of a ligand at a receptor. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Receptor Subtype | Functional Assay | pEC50 |

| Adrenergic Receptors | ||

| Alpha-1A | Agonist Activity | ≥ 5[5] |

| Alpha-2A | Agonist Activity | ≥ 5[5] |

| Alpha-2B | Agonist Activity | ≥ 5[5] |

| Alpha-2C | Agonist Activity | ≥ 5[5] |

| Serotonin Receptors | ||

| 5-HT1A | Agonist Activity | ≥ 5[5] |

| 5-HT1B | Agonist Activity | ≥ 5[5] |

| Dopamine Receptors | ||

| D2S | Agonist Activity | ≥ 5[5] |

Data from Raffa et al. (2019). A pEC50 of ≥ 5 indicates significant agonist activity.

Downstream Signaling Pathways

The binding of lofexidine to the alpha-2A adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the reduction of norepinephrine release.

Impact on Norepinephrine Release in the Locus Coeruleus

Clinical Efficacy in Opioid Withdrawal

The clinical efficacy of lofexidine in mitigating opioid withdrawal symptoms has been demonstrated in several randomized, double-blind, placebo-controlled trials. The Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) is a commonly used primary outcome measure in these studies.

| Study | Dosage | Primary Outcome (SOWS-Gossop) | Key Findings |

| Fishman et al. (2019)[8] | 2.16 mg/day | Significantly lower scores vs. placebo (p=0.02) | Lofexidine significantly reduced withdrawal symptoms and increased study completion rates. |

| 2.88 mg/day | Significantly lower scores vs. placebo (p=0.003) | ||

| Gorodetzky et al. (2017)[9] | 3.2 mg/day | Significantly lower scores on Day 5 vs. placebo (p=0.0019) | Lofexidine was well-tolerated and more efficacious than placebo in reducing withdrawal symptoms. |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of lofexidine for various receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lofexidine.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of lofexidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To determine the functional agonist activity of lofexidine at G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

-

Assay Incubation: Membranes are incubated with varying concentrations of lofexidine in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

-

Data Analysis: The concentration of lofexidine that produces 50% of the maximal stimulation (EC50) is determined to quantify its potency as an agonist.

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of lofexidine on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the alpha-2A adrenergic receptor are used.

-

Stimulation and Inhibition: The cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels. Subsequently, the cells are treated with varying concentrations of lofexidine.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

-

Data Analysis: The concentration of lofexidine that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is calculated to determine its inhibitory potency.

Logical Framework of Lofexidine's Action in Opioid Withdrawal

The therapeutic effect of lofexidine in opioid withdrawal can be understood through a logical sequence of events that counteracts the neurobiological changes induced by chronic opioid use.

Conclusion

This compound's mechanism of action in opioid withdrawal is primarily mediated by its agonist activity at presynaptic alpha-2A adrenergic receptors in the locus coeruleus. This leads to a reduction in norepinephrine release, thereby ameliorating the hyperadrenergic state that characterizes opioid withdrawal. Its distinct receptor binding and functional activity profile, including interactions with serotonergic and dopaminergic systems, may contribute to its clinical efficacy and side-effect profile. Further research into the in vivo neurochemical effects of lofexidine will continue to refine our understanding of this important therapeutic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Lofexidine on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 6. The Role of Lofexidine in Management of Opioid Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

The Pharmacokinetics and Bioavailability of Oral Lofexidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist. The information presented herein is compiled from a range of clinical and preclinical studies to support research and development activities.

Executive Summary

Lofexidine hydrochloride, administered orally, is well-absorbed and demonstrates approximately dose-proportional pharmacokinetics. It is primarily used for the mitigation of opioid withdrawal symptoms. Following oral administration, lofexidine reaches peak plasma concentrations (Cmax) in approximately 3 to 5 hours. The absolute oral bioavailability is approximately 72%, with about 30% of the dose undergoing first-pass metabolism[1][2]. The terminal elimination half-life in healthy adults is around 11 to 13 hours[1]. This document summarizes key pharmacokinetic parameters in humans and available data in animal models, details the experimental protocols for these studies, and illustrates the relevant physiological pathways.

Pharmacokinetics in Humans

The pharmacokinetic profile of oral lofexidine has been characterized in healthy volunteers and in opiate-dependent patient populations through single-dose, multi-dose, and drug-interaction studies.

Single-Dose Studies in Healthy Volunteers

Single-dose studies are crucial for establishing the fundamental pharmacokinetic profile of a drug. In a crossover study with healthy volunteers, single oral doses of 1.2 mg and 2.0 mg of lofexidine were administered. The time to reach maximum plasma concentration (Tmax) was consistently observed at approximately 3 hours for both dose levels. The area under the curve (AUC) from time zero to infinity showed a 1.72-fold increase as the dose was increased by a factor of 1.67, indicating a degree of dose proportionality[3][4].

| Parameter | 1.2 mg Single Dose | 2.0 mg Single Dose |

| Cmax (ng/L) | 1755 | Not explicitly stated |

| Tmax (h) | ~3 | ~3 |

| Elimination Rate (h⁻¹) | 0.063 | 0.065 |

| AUC(0-inf) | Showed dose proportionality | Showed dose proportionality |

| t½ (h) | ~11 | ~11 |

Table 1: Single-Dose Pharmacokinetic Parameters of Lofexidine in Healthy Volunteers.[3][4]

Multi-Dose Studies in Healthy Volunteers

Multi-dose studies provide insight into the drug's accumulation and steady-state kinetics. In a study involving multiple doses, an initial 0.4 mg dose resulted in an average Cmax of 433 ng/L (range: 338 to 586 ng/L)[3][4]. The Tmax was approximately 3.33 hours, which is consistent with single-dose findings. Steady-state concentrations appear to be reached after about two days of regular dosing, which aligns with the drug's elimination half-life of roughly 11 hours[3][4].

| Parameter | 0.4 mg First Dose in Multi-Dose Study |

| Cmax (ng/L) | 433 (Range: 338-586) |

| Tmax (h) | 3.33 |

| Time to Steady State | ~2 days |

Table 2: Multi-Dose Pharmacokinetic Parameters of Lofexidine in Healthy Volunteers.[3][4]

Pharmacokinetics in Opiate-Dependent Patients

In the target population of opiate-dependent individuals, the pharmacokinetics of lofexidine were also assessed. A study in this population during a detoxification period found that on day 7 of treatment, the Cmax was 3242 ± 917 ng/L[5]. Another study investigated different dosing regimens and found that the average half-life was 12.1 ± 6.3 hours, with steady-state being achieved by day 15[6][7].

| Parameter | 0.8 mg BID (Day 10) | 1.2 mg BID (Day 10) | 1.2 mg BID (Day 15, Steady State) | 0.8 mg TID (Day 10) |

| Number of Subjects | 3 | 5 | 4 | 5 |

| Tmax (h) | 3.0 ± 1.0 | 3.4 ± 0.9 | 3.3 ± 0.5 | 3.8 ± 2.0 |

| Cmax (pg/mL) | 1450 ± 457 | 1988 ± 603 | 2336 ± 524 | 1944 ± 699 |

| AUC (hr*pg/mL) | 12330 ± 4319 | 18779 ± 4253 | 22285 ± 6768 | 13319 ± 5855 |

| t½ (h) | \multicolumn{4}{c | }{12.1 ± 6.3 (average from all profiles)} |

Table 3: Pharmacokinetic Parameters of Lofexidine in Opiate-Dependent Patients Under Different Dosing Regimens.[6]

Bioavailability

The absolute oral bioavailability of a single 0.36 mg dose of lofexidine was determined to be 72% when compared to an intravenous infusion[1][2]. Food does not significantly alter the pharmacokinetics of lofexidine, allowing it to be administered without regard to meals[1].

Pharmacokinetics in Animal Models

Pharmacokinetic data in animal models are essential for preclinical development and safety assessment. Limited data is publicly available, but some key findings have been reported.

| Species | Dose | Bioavailability | Cmax | Tmax | t½ |

| Rat | 0.05 mg/kg - 0.2 mg/kg | ~54-55% | Data not available | Data not available | Data not available |

| Rhesus Monkey | 0.1 or 0.32 mg/kg (IM) | Data not available | Data not available | Data not available | Data not available |

Table 4: Available Pharmacokinetic Data for Oral Lofexidine in Animal Models.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies.

Human Pharmacokinetic Study Design

Single-Dose Crossover Study: A common design for single-dose studies involves a randomized, two-period, two-sequence crossover design.

-

Subject Recruitment: Healthy adult volunteers are screened for inclusion/exclusion criteria.

-

Dosing: Subjects are randomized to receive one of the two single doses (e.g., 1.2 mg or 2.0 mg lofexidine) in the first period.

-

Washout Period: A sufficient washout period (typically at least 5-7 half-lives) is implemented between dosing periods.

-

Second Dosing Period: Subjects receive the alternate dose in the second period.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Plasma is separated and analyzed for lofexidine concentrations using a validated bioanalytical method.

Caption: Workflow for a single-dose crossover pharmacokinetic study.

Multi-Dose Study:

-

Subject Recruitment: Healthy volunteers are enrolled.

-

Dosing Regimen: Subjects receive multiple doses of lofexidine (e.g., 0.4 mg) at fixed intervals for a specified duration to achieve steady-state.

-

Blood Sampling: Blood samples are collected before and after the first dose, and then at various time points around subsequent doses to determine trough, peak, and steady-state concentrations.

-

Plasma Analysis: Lofexidine concentrations in plasma are quantified.

Bioanalytical Method for Lofexidine Quantification

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of lofexidine in plasma.

-

Sample Preparation: Plasma samples are prepared, often using protein precipitation or liquid-liquid extraction, to remove interfering substances. An internal standard (e.g., a deuterated analog of lofexidine) is added to correct for extraction variability.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate lofexidine from other plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Lofexidine is ionized (e.g., using electrospray ionization) and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.

Caption: General workflow for the bioanalytical quantification of lofexidine in plasma.

Mechanism of Action and Signaling Pathway

Lofexidine is an agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).

-

Receptor Binding: Lofexidine binds to the alpha-2 adrenergic receptor on the presynaptic neuron.

-

G-Protein Activation: This binding activates the Gi protein, causing the dissociation of its alpha subunit from the beta-gamma subunit.

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine (B1679862) from the presynaptic neuron. This reduction in sympathetic outflow is responsible for mitigating the symptoms of opioid withdrawal.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of this compound in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urine and plasma pharmacokinetics of lofexidine after oral delivery in opiate-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Alpha-2 Adrenergic Receptor: A Technical Guide to the Non-Adrenergic Molecular Targets of Lofexidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic receptor agonist, is primarily recognized for its efficacy in mitigating the symptoms of opioid withdrawal. While its therapeutic effects are largely attributed to its action on α2-adrenergic receptors, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular targets of lofexidine beyond the adrenergic system, offering valuable insights for researchers and professionals in drug development. Understanding these off-target interactions is crucial for a comprehensive grasp of lofexidine's mechanism of action, its potential for therapeutic repurposing, and the prediction of its side-effect profile. This document summarizes quantitative binding and functional data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Analysis of Lofexidine's Non-Adrenergic Targets

Lofexidine hydrochloride exhibits affinity for several non-adrenergic receptors, primarily within the serotonin (B10506) and dopamine (B1211576) receptor families, as well as imidazoline (B1206853) receptors. The following tables present a consolidated view of the available quantitative data from in vitro studies, allowing for a comparative analysis of lofexidine's potency at these targets.

Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activities of Lofexidine

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Assay Type | Reference |

| 5-HT1A | 45 | 310 (weak agonist) | Agonist Radioligand Binding | [1] |

| 5-HT1B | No significant affinity | No activity | Antagonist Radioligand Binding | [1] |

| 5-HT1D | 513 | 57 (agonist) | Antagonist Radioligand Binding | [1] |

| 5-HT2A | No significant affinity | No activity | Agonist Radioligand Binding | [2] |

| 5-HT2B | No significant affinity | 88 | Agonist Radioligand Binding | [1] |

| 5-HT2C | 510 | No activity | Agonist Radioligand Binding | [1] |

| 5-HT7 | Moderate affinity | Agonist activity | Not specified | [3] |

Table 2: Dopamine (D) Receptor Binding Affinities and Functional Activities of Lofexidine

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Functional Assay Type | Reference |

| D2S | - | ≥ 5 (agonist) | Not specified | [2] |

Table 3: Imidazoline (I) Receptor Binding Affinities of Lofexidine

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| I1 | 1.9 ± 0.7 | [4] |

Detailed Methodologies for Key Experiments

The characterization of lofexidine's interactions with non-adrenergic targets has been primarily achieved through in vitro receptor binding and functional assays. Below are detailed methodologies representative of the key experiments cited.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of lofexidine for a specific non-adrenergic receptor target.

-

General Protocol:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptor of interest.

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of lofexidine.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of lofexidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Specific Radioligands (Examples):

-

5-HT1A Receptor: [3H]8-OH-DPAT (agonist radioligand)

-

Dopamine D2 Receptor: [3H]Spiperone (antagonist radioligand)

-

Imidazoline I1 Receptor: [3H]Clonidine (in the presence of rauwolscine (B89727) to block α2-adrenergic receptors)

-

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50).

-

Objective: To determine the functional effect of lofexidine at a specific non-adrenergic receptor and its potency.

-

Common Functional Assay Types:

-

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor of interest. In the presence of an agonist, the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [35S]GTPγS. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

-

cAMP Assay: For G-protein coupled receptors that modulate the activity of adenylyl cyclase (AC), changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels can be measured. For Gi-coupled receptors like 5-HT1A and D2, agonist activation leads to an inhibition of AC and a decrease in cAMP levels.

-

-

General Protocol (cAMP Assay):

-

Cell Culture: Cells expressing the target receptor are cultured.

-

Incubation: Cells are incubated with varying concentrations of lofexidine.

-

Stimulation: Adenylyl cyclase is stimulated using an agent like forskolin.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF).

-

Data Analysis: The concentration of lofexidine that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

-

Signaling Pathways of Non-Adrenergic Targets

The interaction of lofexidine with its non-adrenergic targets initiates distinct intracellular signaling cascades. The following diagrams illustrate the key signaling pathways associated with the 5-HT1A, Dopamine D2S, and Imidazoline I1 receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Lofexidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofexidine (B1675026) hydrochloride, marketed under the brand name Lucemyra®, is a centrally acting alpha-2 adrenergic agonist.[1][2] It is the first non-opioid medication approved by the U.S. Food and Drug Administration (FDA) for the mitigation of opioid withdrawal symptoms, facilitating the abrupt discontinuation of opioids in adults.[2][3][4][5] Initially developed in the 1970s and investigated as an antihypertensive agent, its clinical utility was found to be more significant in the management of opioid withdrawal, a condition characterized by a debilitating cluster of symptoms arising from the cessation of opioid use.[3][6][7] Lofexidine has been used for this purpose in the United Kingdom since the 1990s and received FDA approval in the United States in 2018.[6][7][8] This technical guide provides an in-depth overview of the discovery, pharmacological profile, clinical efficacy, and chemical synthesis of lofexidine hydrochloride.

Pharmacological Profile

Mechanism of Action

Lofexidine exerts its therapeutic effects by acting as a selective agonist at α2-adrenergic receptors in the central nervous system, particularly in the locus coeruleus.[9] During opioid withdrawal, the locus coeruleus becomes hyperactive, leading to a surge in norepinephrine (B1679862) release, which is responsible for many of the classic withdrawal symptoms such as anxiety, agitation, muscle aches, and sweating.[9]

By binding to and activating presynaptic α2-adrenergic autoreceptors, lofexidine inhibits the release of norepinephrine.[9] This reduction in noradrenergic hyperactivity helps to alleviate the severity of withdrawal symptoms.[9] Unlike methadone or buprenorphine, lofexidine is not an opioid and does not bind to opioid receptors, thus it does not present a risk of abuse or dependence.[5]

Receptor Binding Affinity

Lofexidine exhibits a high affinity for the α2A-adrenergic receptor subtype and also interacts with other adrenergic and serotonergic receptors. Its binding profile differs from that of clonidine, another α2-adrenergic agonist sometimes used off-label for opioid withdrawal, which may contribute to lofexidine's different side-effect profile.

| Receptor Subtype | Lofexidine Ki (nM) | Clonidine Ki (nM) |

| Adrenergic Receptors | ||

| Alpha-1A | Moderate Affinity | Moderate Affinity |

| Alpha-2A | High Affinity | High Affinity |

| Alpha-2B | Moderate Affinity | Low Affinity |

| Alpha-2C | Moderate Affinity | High Affinity |

| Serotonin (5-HT) Receptors | ||

| 5-HT1A | Moderate Affinity | No Significant Affinity |

| 5-HT1B | Moderate Affinity | No Significant Affinity |

| 5-HT2C | Moderate Affinity | No Significant Affinity |

| 5-HT1D | Moderate Affinity | No Significant Affinity |

| 5-HT7 | Moderate Affinity | No Significant Affinity |

| Dopamine Receptors | ||

| D2S | Moderate Affinity | No Significant Affinity |

Note: This table is a summary based on available pharmacological data. "High Affinity" generally corresponds to low nanomolar Ki values, while "Moderate Affinity" indicates higher nanomolar values. Specific Ki values can vary between studies and experimental conditions.

Pharmacokinetics

Lofexidine is orally bioavailable and reaches peak plasma concentrations within a few hours of administration. Its pharmacokinetic profile has been studied in both healthy volunteers and opiate-dependent patient populations.

| Parameter | Value | Population |

| Tmax (Time to Peak Plasma Concentration) | ~3 hours | Healthy Volunteers |

| Cmax (Peak Plasma Concentration) | 3242 ± 917 ng/L (at steady state) | Opiate-Dependent Patients |

| Elimination Half-Life (t½) | Approximately 11-12 hours | Healthy Volunteers & Opiate-Dependent Patients |

| Bioavailability | >72% | General |

Clinical Efficacy in Opioid Withdrawal

The efficacy of lofexidine for the treatment of opioid withdrawal symptoms has been established in several randomized, double-blind, placebo-controlled clinical trials. The primary endpoint in many of these studies was the change in the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), a patient-reported outcome measure assessing the severity of 10 key withdrawal symptoms.

Summary of Pivotal Clinical Trial Results

Two key Phase 3 studies demonstrated the superiority of lofexidine over placebo in reducing the severity of opioid withdrawal symptoms and improving treatment completion rates.

| Outcome Measure | Lofexidine (2.16 mg/day) | Lofexidine (2.88 mg/day) | Placebo |

| Mean SOWS-Gossop Score (Study 1, Days 1-7) | 6.5 | 6.1 | 8.8 |

| Mean SOWS-Gossop Score (Study 2, Days 1-5) | 7.0 | N/A | 8.9 |

| Study Completion Rate (Study 1, 7 days) | 41.5% | 39.6% | 27.8% |

| Study Completion Rate (Study 2, 5 days) | 49% | N/A | 33% |

Data compiled from published clinical trial results.[10][11][12][13][14]

Chemical Synthesis of this compound

The chemical synthesis of lofexidine has evolved since its initial discovery. Modern approaches favor more efficient, scalable, and cost-effective methods.

Modern One-Pot Synthesis

A contemporary and efficient method for the synthesis of lofexidine involves a one-pot amidation and imidazoline (B1206853) ring formation.[15] This process is more industrially scalable and uses less hazardous reagents than historical methods.

The synthesis begins with the O-alkylation of 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate to form the intermediate ethyl 2-(2,6-dichlorophenoxy)propionate. This intermediate is then reacted with ethylenediamine (B42938) in the presence of a Lewis acid, such as titanium isopropoxide or aluminum isopropoxide, in a one-pot reaction to yield lofexidine free base.[6][15] The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like isopropanol (B130326).[6][15]

Historical Synthesis Route (Pinner Reaction)

The original synthesis of lofexidine, as described in U.S. Patent 3,966,757, involved a multi-step process.[4][16][17][18] This route utilized a Pinner reaction. The key steps included the reaction of 2,6-dichlorophenol with 2-bromopropionitrile (B99969) to form 2-(2,6-dichlorophenoxy)propionitrile.[16][18] This nitrile was then converted to an iminoether via the Pinner reaction using ethanolic hydrogen chloride. Finally, the iminoether was reacted with ethylenediamine to yield lofexidine, which was then converted to its hydrochloride salt.[4] This method is generally considered less efficient and uses more hazardous materials compared to modern syntheses.[16][18]

Experimental Protocols

Chemical Synthesis of this compound (One-Pot Method)

Step 1: Synthesis of Ethyl 2-(2,6-dichlorophenoxy)propionate

-

To a stirred suspension of potassium carbonate (1.4 equivalents) in a suitable solvent such as methyl isobutyl ketone, add 2,6-dichlorophenol (1 equivalent).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add ethyl 2-chloropropionate (1.4 equivalents).

-

Heat the reaction mixture to reflux (approximately 116°C) for 5 hours.

-

Monitor the reaction for completion (e.g., by UPLC).

-

Cool the mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with a dilute aqueous sodium hydroxide (B78521) solution, followed by water.

-

Concentrate the organic phase under reduced pressure to yield the crude ethyl 2-(2,6-dichlorophenoxy)propionate as an oil.

Step 2: One-Pot Synthesis of Lofexidine and its Hydrochloride Salt

-

Under a nitrogen atmosphere, charge a reactor with toluene (B28343) and aluminum isopropoxide (1.5 equivalents).

-

Add a solution of ethylenediamine (1 equivalent) in toluene to the reactor and stir for 1 hour at room temperature.

-

Add a solution of ethyl 2-(2,6-dichlorophenoxy)propionate (1 equivalent) in toluene.

-

Heat the reaction mixture to 105°C and maintain until the reaction is complete (typically monitored by HPLC).

-

Cool the reaction mixture to 10-15°C.

-

Quench the reaction by the dropwise addition of water.

-

Filter the mixture to remove inorganic solids.

-

Separate the organic and aqueous layers of the filtrate.

-

Wash the organic layer with water.

-

To the organic solution containing the lofexidine free base, add a solution of hydrogen chloride in isopropanol at 45-50°C until the pH is acidic.

-

Cool the resulting suspension to 10-15°C and stir for 1 hour.

-

Collect the precipitated this compound by filtration, wash with cold toluene, and dry under vacuum.[6]

Radioligand Binding Assay for α2-Adrenergic Receptors (General Methodology)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (like lofexidine) for α2-adrenergic receptors.

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human α2A-adrenergic receptor subtype. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl and MgCl2 at a physiological pH.

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, an α2 antagonist), and varying concentrations of the unlabeled test compound (lofexidine).

-

Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a known α2-adrenergic ligand (e.g., unlabeled phentolamine) to saturate the receptors and determine the amount of non-specific binding of the radioligand.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3][8][13][19][20]

Clinical Trial Protocol for Opioid Withdrawal (Key Elements)

The following outlines the key elements of a typical Phase 3, randomized, double-blind, placebo-controlled trial for evaluating the efficacy of lofexidine in treating opioid withdrawal.

-

Study Population: Adult subjects (≥18 years) with a diagnosis of opioid dependence (according to DSM criteria) on short-acting opioids (e.g., heroin, oxycodone) who are seeking treatment for opioid withdrawal.

-

Inclusion Criteria (Examples):

-

Willingness to discontinue opioid use.

-

Objective signs of opioid withdrawal at baseline, often measured by a score of ≥2 on the Objective Opiate Withdrawal Scale (OOWS-Handelsman).

-

-

Exclusion Criteria (Examples):

-

Use of long-acting opioids like methadone or buprenorphine within a specified washout period (e.g., 14 days).

-

Pregnancy or lactation.

-

Significant cardiovascular disease.

-

-

Study Design:

-

A screening period to determine eligibility.

-

Randomization in a double-blind manner to receive either lofexidine (at varying doses, e.g., 2.16 mg/day or 2.88 mg/day, administered in divided doses) or a matching placebo.

-

A treatment period of a fixed duration (e.g., 5 to 7 days).

-

-

Primary Efficacy Endpoint: The primary outcome is typically the severity of withdrawal symptoms as measured by the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop). This is a 10-item patient-rated scale where individuals score the severity of symptoms such as feeling sick, stomach cramps, muscle spasms, feeling cold, heart pounding, muscle tension, aches and pains, yawning, runny eyes, and insomnia.[10][15][21] Each item is rated on a scale from 0 (none) to 3 (severe), yielding a total score range of 0-30.

-

Secondary Efficacy Endpoints (Examples):

-

Study completion rate.

-

Clinician-rated withdrawal scales (e.g., Clinical Opiate Withdrawal Scale - COWS).

-

Time to study dropout.

-

-

Safety Assessments: Monitoring of adverse events, vital signs (with particular attention to blood pressure and heart rate), and electrocardiograms (ECGs).

Visualizations

References

- 1. Process for the synthesis of lofexidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Psychometric evaluation of the 10-item Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in patients undergoing opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bccsu.ca [bccsu.ca]

- 10. portal.ct.gov [portal.ct.gov]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Website [eprovide.mapi-trust.org]

- 14. data.epo.org [data.epo.org]

- 15. US20070060632A1 - Lofexidine - Google Patents [patents.google.com]

- 16. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. One moment, please... [m.medicalalgorithms.com]

- 20. researchgate.net [researchgate.net]

- 21. montgomerycollege.edu [montgomerycollege.edu]

The Alpha-2 Adrenergic Agonist Lofexidine: A Deep Dive into its Neurobiological Effects on the Locus Coeruleus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurobiological effects of lofexidine (B1675026), a centrally acting alpha-2 adrenergic agonist, with a specific focus on its mechanism of action within the locus coeruleus (LC). Lofexidine is clinically approved for the mitigation of opioid withdrawal symptoms, a therapeutic effect largely attributed to its modulation of noradrenergic hyperactivity originating in the LC. This document details the receptor binding profile of lofexidine, its quantitative effects on norepinephrine (B1679862) release and neuronal firing rates, and the intricate signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize the neuropharmacological properties of lofexidine, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

The locus coeruleus, a nucleus in the pons of the brainstem, is the principal site for synthesizing norepinephrine in the brain. Its widespread projections to various cortical and subcortical regions play a crucial role in regulating arousal, attention, stress responses, and autonomic function. During opioid withdrawal, the LC becomes hyperactive, leading to a surge in norepinephrine release and the manifestation of debilitating withdrawal symptoms such as anxiety, agitation, and autonomic instability.

Lofexidine, a structural analog of clonidine, is an alpha-2 adrenergic receptor agonist that effectively mitigates these symptoms.[1][2] By acting on presynaptic alpha-2 autoreceptors on LC neurons, lofexidine inhibits the release of norepinephrine, thereby dampening the excessive sympathetic outflow characteristic of opioid withdrawal.[3][4] This guide will delve into the specific neurobiological underpinnings of lofexidine's action on the locus coeruleus.

Quantitative Data

The following tables summarize the key quantitative data regarding lofexidine's interaction with relevant receptors and its impact on noradrenergic neurotransmission.

Table 1: Receptor Binding Affinity and Functional Activity of Lofexidine

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) |

| Alpha-1A Adrenoceptor | 6.8 | 6.5 |

| Alpha-2A Adrenoceptor | 8.7 | 8.5 |

| Alpha-2B Adrenoceptor | 7.9 | 7.7 |

| Alpha-2C Adrenoceptor | 8.3 | 8.1 |

| 5-HT1A Receptor | 6.5 | 6.3 |

| 5-HT1B Receptor | 6.1 | 5.9 |

| Dopamine D2S Receptor | 6.4 | 6.2 |

Data compiled from Raffa, R., et al. (2019).[5]

Table 2: Effects of Alpha-2 Adrenergic Agonists on Norepinephrine (NE) Release and Neuronal Firing in the Locus Coeruleus (LC)

| Parameter | Effect of Alpha-2 Agonist | Method | Animal Model |

| Extracellular NE Levels in LC | Significant decrease | In Vivo Microdialysis | Rat |

| Spontaneous Firing Rate of LC Neurons | Significant decrease | Single-Unit Electrophysiology | Rat |

Qualitative effects are based on studies with clonidine, a structurally and functionally similar alpha-2 adrenergic agonist.

Signaling Pathways

Lofexidine's primary mechanism of action involves the activation of presynaptic alpha-2 adrenergic autoreceptors on locus coeruleus neurons. This initiates a downstream signaling cascade that ultimately leads to the inhibition of norepinephrine release.

References

- 1. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

Lofexidine Hydrochloride: A Deep Dive into its Modulation of Norepinephrine Release and Sympathetic Tone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has garnered significant attention for its efficacy in mitigating the symptoms of opioid withdrawal. This technical guide provides an in-depth exploration of the core mechanism of action of lofexidine, focusing on its interaction with adrenergic receptors to reduce norepinephrine (B1679862) release and consequently decrease sympathetic tone. This document synthesizes quantitative data on receptor binding and functional activity, details established experimental protocols for its evaluation, and visualizes its signaling pathways and physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Mechanism of Action: Attenuating the Noradrenergic Storm

Lofexidine's primary therapeutic effect stems from its function as an agonist at alpha-2 adrenergic receptors, which are key regulators of the sympathetic nervous system.[1][2][3] During states of heightened sympathetic activity, such as opioid withdrawal, there is a surge in the release of the neurotransmitter norepinephrine from presynaptic neurons in the locus coeruleus and other areas of the central and peripheral nervous systems.[2][4]

Lofexidine binds to and activates presynaptic alpha-2 autoreceptors on these noradrenergic neurons.[2][4] This activation mimics the endogenous feedback mechanism of norepinephrine, triggering a cascade of intracellular events that ultimately inhibits further release of norepinephrine into the synaptic cleft.[4] By reducing this noradrenergic hyperactivity, lofexidine effectively dampens the overstimulation of the sympathetic nervous system, thereby alleviating the characteristic symptoms of opioid withdrawal, including tachycardia, hypertension, sweating, and anxiety.[5]

Receptor Binding Profile and Functional Activity

Lofexidine exhibits a distinct binding profile for various adrenergic and other neurotransmitter receptors. Its high affinity and agonist activity at the alpha-2A adrenergic receptor subtype are considered central to its therapeutic efficacy.[6] The following tables summarize the quantitative data on lofexidine's binding affinity (Ki) and functional potency (pEC50) at various receptors.

Table 1: Lofexidine Hydrochloride Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Source |

| Alpha-2A Adrenergic Receptor | 7.42 | [7] |

| 5-HT1A Receptor | 45 | [1] |

Table 2: this compound Functional Activity (pEC50)

| Receptor Subtype | pEC50 | Agonist Activity | Source |

| Alpha-1A Adrenergic Receptor | ≥ 5 | Significant | [4] |

| Alpha-2A Adrenergic Receptor | ≥ 5 | Significant | [4] |

| Alpha-2B Adrenergic Receptor | ≥ 5 | Significant | [4] |

| Alpha-2C Adrenergic Receptor | ≥ 5 | Significant | [4] |

| Dopamine D2S Receptor | ≥ 5 | Significant | [4] |

| Serotonin 5-HT1A Receptor | ≥ 5 | Significant | [4] |

| Serotonin 5-HT1B Receptor | ≥ 5 | Significant | [4] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A value ≥ 5 indicates significant agonist activity.

Signaling Pathways of Lofexidine Action

Upon binding to the alpha-2 adrenergic receptor, lofexidine initiates a G-protein-mediated signaling cascade. The alpha-2 adrenergic receptor is primarily coupled to inhibitory G-proteins (Gi/o).

Caption: Lofexidine's signaling cascade via the alpha-2 adrenergic receptor.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The α subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream targets, including voltage-gated calcium channels. Inhibition of these channels reduces calcium influx, a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane, thus inhibiting norepinephrine release.

Furthermore, the βγ subunits of the G-protein can activate other signaling pathways, including phospholipase C (PLC), leading to the generation of arachidonic acid and subsequent activation of PKA, which can influence gene expression through the phosphorylation of CREB.[8] Some evidence also suggests that under certain conditions, alpha-2 adrenergic receptors can couple to stimulatory G-proteins (Gs), adding another layer of complexity to their signaling.[9]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of lofexidine at specific receptor subtypes.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with plasmids encoding the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtypes.[4]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay (for Affinity - Ki):

-

Cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]rauwolscine for alpha-2 receptors) and varying concentrations of lofexidine.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

-

After incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

-

Functional Assay (for Potency - pEC50):

-

A common method is the [35S]GTPγS binding assay, which measures the activation of G-proteins.

-

Cell membranes are incubated with varying concentrations of lofexidine in the presence of [35S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is measured and used to generate a dose-response curve, from which the pEC50 value is determined.[4]

-

In Vivo Microdialysis for Norepinephrine Release

Objective: To quantify the effect of lofexidine on extracellular norepinephrine levels in specific brain regions of living animals.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.[10][11]

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest, such as the locus coeruleus or prefrontal cortex.

-

Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals before and after the administration of lofexidine (systemically or locally via reverse dialysis).

-

-

Neurochemical Analysis:

Animal Models of Opioid Withdrawal

Objective: To evaluate the efficacy of lofexidine in reducing the behavioral and physiological signs of opioid withdrawal in animals.

Methodology:

-

Animal Model: Rodents, typically rats or mice, are made dependent on an opioid (e.g., morphine) through repeated injections or implantation of a slow-release pellet.[14][15]

-

Induction of Withdrawal: Withdrawal is induced either spontaneously by discontinuing the opioid or precipitated by administering an opioid antagonist such as naloxone.

-

Behavioral Assessment: A range of withdrawal signs are observed and scored, including jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.

-

Lofexidine Administration: Lofexidine is administered prior to the induction of withdrawal, and its effect on the severity of withdrawal signs is compared to a vehicle control group.

Caption: Workflow for a preclinical animal model of opioid withdrawal.

Clinical Trials in Opioid Detoxification

Objective: To assess the safety and efficacy of lofexidine in reducing the symptoms of opioid withdrawal in humans.

Methodology:

-

Study Design: Typically, a randomized, double-blind, placebo-controlled, multi-center design is employed.[16][17][18]

-

Patient Population: Adult patients meeting the criteria for opioid dependence who are seeking to discontinue opioid use.

-

Treatment Regimen:

-

Efficacy Assessment:

-

The primary efficacy endpoint is often the change in a validated opioid withdrawal scale score, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Clinical Opiate Withdrawal Scale (COWS).[17]

-

-

Safety Assessment:

-

Adverse events are monitored throughout the study, with a particular focus on cardiovascular effects such as hypotension and bradycardia.

-

Vital signs and electrocardiograms (ECGs) are regularly recorded.

-

Impact on Sympathetic Tone: A Physiological Perspective

The reduction in norepinephrine release orchestrated by lofexidine has profound effects on the overall sympathetic tone of the body. The sympathetic nervous system is responsible for the "fight-or-flight" response, and its overactivation during opioid withdrawal leads to a constellation of distressing physical symptoms.

By decreasing central sympathetic outflow, lofexidine leads to:

-

Cardiovascular Stabilization: A reduction in heart rate and blood pressure, counteracting the tachycardia and hypertension common in withdrawal.[19]

-

Thermoregulation: Attenuation of symptoms like sweating and chills.

-

Gastrointestinal Effects: A decrease in withdrawal-associated gastrointestinal distress.

-

Anxiolysis: A reduction in anxiety and agitation, which are prominent psychological components of withdrawal.

Caption: The physiological cascade of lofexidine's effect on sympathetic tone.

Conclusion

This compound's mechanism of action is a well-defined example of targeted neuropharmacology. By acting as a potent agonist at presynaptic alpha-2 adrenergic receptors, it effectively curtails the surge of norepinephrine that characterizes opioid withdrawal. This reduction in noradrenergic transmission leads to a significant dampening of sympathetic tone, providing relief from the debilitating physical and psychological symptoms of withdrawal. The quantitative data on its receptor interactions, coupled with the established methodologies for its evaluation, provide a solid foundation for its clinical use and for future research into novel adrenergic modulators. This technical guide serves as a comprehensive resource for understanding the fundamental principles underlying the therapeutic utility of lofexidine.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. lofexidine [drugcentral.org]

- 4. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 5. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clonidine in opiate withdrawal: review and appraisal of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lofexidine Hydrochloride in Opioid Withdrawal Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Lofexidine (B1675026) Hydrochloride dosage protocols utilized in clinical trials for the management of opioid withdrawal symptoms. The information is compiled from various studies to assist in the design and implementation of future research.

Introduction

Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms to facilitate abrupt opioid discontinuation in adults[1][2]. It functions by suppressing the noradrenergic hyperactivity that occurs during withdrawal[3][4]. Clinical trials have demonstrated its efficacy and safety in reducing the severity of withdrawal symptoms compared to placebo[5][6][7]. Unlike opioid agonists, lofexidine is not an opioid and is not considered a long-term treatment for opioid use disorder[8].

Mechanism of Action

Opioid withdrawal is characterized by a rebound increase in noradrenaline release in the locus coeruleus, leading to symptoms like anxiety, gastrointestinal distress, and tension[9]. Lofexidine, as a selective alpha-2A noradrenergic receptor agonist, binds to these receptors, which reduces the release of norepinephrine[3][4]. This action counteracts the sympathetic hyperactivity and alleviates many of the acute symptoms of opioid withdrawal[3][9].

Dosage Protocols in Clinical Trials

The dosage of lofexidine required to control withdrawal symptoms can vary for each patient, depending on the amount, frequency, and duration of opioid use[5]. Clinical trials have investigated various fixed and flexible dosing regimens.

| Study/Trial Identifier | Dosage Regimen | Frequency | Treatment Duration | Key Findings & Citations |

| Phase 3 Trial (NCT00032942)[5] | 3.2 mg/day (as lofexidine HCl) | QID (0.8 mg per dose) | 4 days | Significantly lower withdrawal scores (MHOWS) compared to placebo. Well-tolerated.[5] |

| Study 1 (NCT01863186)[6][7] | 2.88 mg/day or 2.16 mg/day | QID (0.72 mg or 0.54 mg per dose) | 7 days | Both doses significantly reduced SOWS-Gossop scores versus placebo and increased study completion rates.[6][7] |

| Study 2[7] | 2.88 mg/day | QID (0.72 mg per dose) | 5 days (followed by 2 days placebo) | Confirmed reduction in OWS severity and increased retention compared to placebo.[7] |

| Gorodetzky et al., 2017[10] | 3.2 mg/day (as lofexidine HCl) | QID (0.8 mg per dose) | 5 days | Significantly lower SOWS-Gossop scores and longer time-to-dropout versus placebo.[10] |

Note: Lofexidine HCl 0.2 mg is equivalent to lofexidine 0.18 mg base.

| Protocol Phase | Dosage and Administration | Typical Duration | Notes & Citations |

| Initiation/Titration | Starting dose: 0.54 mg (three 0.18 mg tablets). Administered four times daily (QID) with 5-6 hours between doses[8][11]. In some UK protocols, initiation is at 0.2 mg twice daily, increasing by 0.2-0.4 mg daily[5]. Another protocol initiated at 0.2 mg QID and titrated in daily increments of 0.2 mg QID to a total of 0.8 mg QID (3.2 mg/day)[12]. | First 5-7 days (peak withdrawal)[4][8] | Dose adjustments are based on tolerability and withdrawal symptoms[10]. |

| Maximum Dosage | Should not exceed 0.72 mg (4 tablets) per single dose or 2.88 mg (16 tablets) per day[8][10]. | Up to 14 days[4][8] | Higher doses have been associated with more frequent transient orthostatic systolic blood pressure changes[5]. |

| Discontinuation/Taper | Gradual dose reduction over 2-4 days. A common method is to decrease by one tablet per dose every 1-2 days[8][11]. | 2-4 days | Abrupt discontinuation can cause rebound hypertension and other withdrawal-like symptoms (diarrhea, chills, hyperhidrosis)[3][8]. |

Experimental Protocols in Clinical Trials

The design of clinical trials for lofexidine in opioid withdrawal typically involves several key phases and standardized assessment methodologies.

A common design is a multi-site, randomized, double-blind, placebo-controlled trial[5][7]. The study is often structured into distinct phases:

-

Screening Phase (Up to 7 days): Eligibility of participants is determined based on inclusion and exclusion criteria[6].

-

Opioid Agonist Stabilization Phase (e.g., Days 1-3): In some inpatient studies, participants are stabilized on a short-acting opioid like morphine to ensure a standardized level of physical dependence before withdrawal is induced[5].

-

Detoxification/Treatment Phase (e.g., Days 4-8): The opioid agonist is discontinued, and participants are randomized to receive either lofexidine or a matching placebo[5]. This is the primary period for efficacy assessments.

-

Post-Detoxification/Follow-up Phase (e.g., Days 9-11): Study medication is tapered or replaced with placebo to monitor for any adverse effects of discontinuation and to assess short-term outcomes[5].

Inclusion Criteria:

-

Diagnosis of opioid dependence (e.g., using DSM criteria)[7].

-

Age typically between 18 and 65 years.

-

For inpatient studies, willingness to reside at the study site for the duration of the trial.

Exclusion Criteria:

-

Use of long-acting opioids like methadone or buprenorphine within the past two weeks[7].

-

Unstable or serious medical or psychiatric conditions[7].

-

Pregnancy or lactation[7].

-

Abnormal cardiovascular exam, including prolonged QT interval, significant hypertension, or hypotension[7].

-

Concurrent use of certain medications like antihypertensives or antiarrhythmics[7].

The severity of opioid withdrawal is measured using validated scales administered by clinicians or reported by patients.

Commonly Used Scales:

-

Clinical Opiate Withdrawal Scale (COWS): An 11-item, clinician-administered scale that rates signs and symptoms of withdrawal. Scores are categorized as mild (5-12), moderate (13-24), moderately severe (25-36), and severe (>36)[13][14].

-

Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop): A 10-item, patient-reported scale where each item is rated from 0 (none) to 3 (severe)[6][15]. It is a primary efficacy measure in many lofexidine trials[10].

-

Modified Himmelsbach Opiate Withdrawal Scale (MHOWS): A scale used to assess objective signs of opiate withdrawal[5].

Assessments are typically performed daily, often at a specific time post-dose to ensure consistency[6]. A baseline score on a scale like the Objective Opiate Withdrawal Scale (OOWS) may be required to confirm that participants are entering withdrawal before randomization[7].

Safety and Tolerability

The most common adverse reactions associated with lofexidine are dose-related and include hypotension, orthostatic hypotension, bradycardia, dizziness, somnolence, sedation, and dry mouth[8][16]. Due to the risk of hypotension and bradycardia, lofexidine should be used with caution in patients with severe coronary insufficiency, recent myocardial infarction, cerebrovascular disease, or chronic renal failure[16]. Gradual dose reduction is necessary to avoid a withdrawal syndrome characterized by a sudden increase in blood pressure[3][8].

Conclusion

This compound has been shown in numerous clinical trials to be an effective and well-tolerated non-opioid treatment for mitigating the symptoms of opioid withdrawal. The most common and effective dosage regimen in recent pivotal trials is 2.88 mg/day, administered in four divided doses. Protocols typically involve a treatment period of 5 to 7 days to cover the peak of withdrawal symptoms, followed by a 2 to 4-day taper. Future research may explore the use of lofexidine in different settings, such as outpatient detoxification, and in combination with other therapies to improve long-term outcomes for individuals with opioid use disorder.

References

- 1. Lofexidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The Role of Lofexidine in Management of Opioid Withdrawal | springermedizin.de [springermedizin.de]

- 5. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Website Unavailable (503) [aafp.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 11. droracle.ai [droracle.ai]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. bicyclehealth.com [bicyclehealth.com]

- 15. The past, present and future of opioid withdrawal assessment: a scoping review of scales and technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lucemyra.com [lucemyra.com]

Application Notes and Protocols for the Quantification of Lofexidine Hydrochloride in Plasma

These application notes provide detailed methodologies for the quantitative analysis of Lofexidine (B1675026) Hydrochloride in plasma, intended for researchers, scientists, and professionals in drug development. The protocols herein describe various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Lofexidine Quantification

Lofexidine is an alpha-2 adrenergic receptor agonist used for the alleviation of opioid withdrawal symptoms. Accurate quantification of lofexidine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the available instrumentation.

Analytical Methods for Lofexidine Quantification

Several analytical techniques can be employed for the quantification of lofexidine in plasma. The choice of method is dictated by factors such as the desired limit of quantification, sample throughput, and matrix complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for lofexidine quantification due to its high sensitivity and selectivity.[1][2] This method involves the separation of lofexidine from plasma components by liquid chromatography followed by detection using a tandem mass spectrometer. Detection is typically achieved using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM).[1]

Table 1: Summary of Quantitative Data for LC-MS/MS Methods

| Parameter | Reported Value | Reference |

| Linearity Range | 10 - 2000 pg/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [3] |

| Accuracy | Within ±15% of nominal concentration | [4] |

| Precision | Intra- and Inter-day RSD < 15% | [4] |

| Recovery | > 80% | [5] |

| Internal Standard (IS) | Tetradeuterated lofexidine (d4-lofexidine) | [1] |

| MRM Transition (Lofexidine) | m/z 259 → 98 | [1] |

| MRM Transition (IS) | m/z 263 → 102 | [1] |

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)